1,3,7-TRIMETHYL-8-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7-TRIMETHYL-8-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-TRIMETHYL-8-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, including the formation of the benzodiazole and purine rings, followed by their coupling. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,3,7-TRIMETHYL-8-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound .
Scientific Research Applications
1,3,7-TRIMETHYL-8-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1,3,7-TRIMETHYL-8-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
Caffeine: Shares the purine structure but lacks the benzodiazole and piperidine groups.
Theophylline: Similar to caffeine but with different functional groups.
Benzodiazepines: Share the benzodiazole structure but differ in other functional groups.
Uniqueness
1,3,7-TRIMETHYL-8-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of purine and benzodiazole structures, along with the piperidine group.
Properties
IUPAC Name |
1,3,7-trimethyl-8-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O3S/c1-25-17-18(26(2)22(32)27(3)19(17)31)24-20(25)33-21-23-14-9-5-6-10-15(14)29(21)13-16(30)28-11-7-4-8-12-28/h5-6,9-10H,4,7-8,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMRWILQHXFYPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SC3=NC4=CC=CC=C4N3CC(=O)N5CCCCC5)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.